molecular formula C12H17N3O2 B2614054 4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid CAS No. 682798-53-4

4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Cat. No.: B2614054
CAS No.: 682798-53-4
M. Wt: 235.287
InChI Key: QVSJPQYKTTXDOR-UHFFFAOYSA-N
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Description

4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrrolidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the coupling reaction between acid chlorides and terminal alkynes in the presence of triethylamine under Sonogashira conditions . Subsequent addition of amines or amidinium salts to the intermediate alkynones completes the synthesis under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and other interactions with active site amino acids, influencing the biological activity of the compound . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is unique due to the combination of both pyrrolidine and pyrimidine rings in its structure

Properties

IUPAC Name

4-propan-2-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(2)10-9(11(16)17)7-13-12(14-10)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSJPQYKTTXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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